N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide
Description
“N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” is a synthetic organic compound that may have potential applications in medicinal chemistry and pharmaceutical research. The structure consists of a piperidine ring, a benzyl group, and a formylphenoxyacetamide moiety, which suggests it could interact with biological targets in a specific manner.
Properties
IUPAC Name |
N-(1-benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-14-17-8-10-18(11-9-17)27-15-20(25)22-19-7-4-12-23(21(19)26)13-16-5-2-1-3-6-16/h1-3,5-6,8-11,14,19H,4,7,12-13,15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWANGCVYSBKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” likely involves multiple steps:
Formation of the Piperidine Ring: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: This step might involve a benzylation reaction using benzyl chloride or benzyl bromide in the presence of a base.
Attachment of the Formylphenoxyacetamide Moiety: This could be done through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-formylphenoxyacetic acid or its derivative.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl group could be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the benzyl ring.
Scientific Research Applications
This compound could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a drug candidate for targeting specific biological pathways.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action would depend on its interaction with biological targets. It might bind to specific receptors or enzymes, modulating their activity. The piperidine ring and benzyl group could play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-hydroxyphenoxy)acetamide
- N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
The presence of the formyl group in “N-(1-Benzyl-2-oxopiperidin-3-yl)-2-(4-formylphenoxy)acetamide” might confer unique reactivity and binding properties compared to its analogs with different substituents on the phenoxy ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
